N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O3S/c1-11-15-16-13-3-4-14(17-21(11)13)19-9-12(10-19)18(2)25(22,23)20-5-7-24-8-6-20/h3-4,12H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSLFTIJUBYDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide” is a synthetic derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. It primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation.
Mode of Action
This compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR. This dual inhibition disrupts DNA repair pathways and cell proliferation, respectively. The compound’s interaction with these targets has been confirmed through molecular docking studies.
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, making cancer cells more vulnerable to DNA-damage. Its inhibition of EGFR disrupts the cell proliferation pathway, potentially slowing the growth of cancer cells.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives. These studies typically include absorption, distribution, metabolism, and excretion (ADME) properties, which impact the compound’s bioavailability.
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells. For instance, it has shown better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib. It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase. It also influences the expression of several genes, upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level.
Biological Activity
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular structure is characterized by several functional groups that contribute to its biological activity. The key features include:
- Molecular Formula : C15H20N6O2S
- Molecular Weight : 356.43 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in disease pathways. Notably:
- Kinase Inhibition : The compound may act as a kinase inhibitor, which is crucial in regulating cellular functions and signaling pathways. Kinase inhibitors are often explored in cancer therapy due to their role in modulating cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings:
| Activity | Tested Concentration (μM) | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antimicrobial Activity | 10 - 100 | 25 | |
| Kinase Inhibition | 0.1 - 10 | 0.5 | |
| Cytotoxicity (HEK293 cells) | 0.1 - 100 | >50 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Anti-Tubercular Activity : A study investigated a series of triazole derivatives similar to our compound for anti-tubercular properties against Mycobacterium tuberculosis. The findings indicated that compounds with structural similarities exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM. This suggests potential for further exploration in tuberculosis therapy .
- Kinase Inhibition Studies : Another study focused on small molecule kinase inhibitors and demonstrated that compounds with similar morpholine and sulfonamide structures effectively inhibited various kinases associated with cancer progression . The specific IC50 values were significantly lower than those for other tested compounds, indicating higher potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide-linked heterocycles, which are often optimized for therapeutic applications. Below is a detailed comparison with key analogs:
Core Heterocycle Variations
Key Observations :
- Core Heterocycle: The triazolo-pyridazine in the target compound replaces the imidazo-pyridazine core in analogs 39, 41, and 42.
- Substituents: The azetidine-morpholine sulfonamide in the target compound contrasts with the methylsulfonyl/methylsulfinyl groups in analogs. Sulfonamides are known to enhance solubility and metabolic stability, while methylsulfinyl groups in analogs improve antimalarial potency.
- Biological Activity : Imidazo-pyridazines (e.g., 39) show potent antimalarial activity, but the target compound’s triazolo core may shift selectivity toward kinase targets (e.g., Aurora kinases), as triazolo heterocycles are common in kinase inhibitors.
Physicochemical and Pharmacokinetic Properties
Analysis :
- The morpholine sulfonamide in the target compound likely improves aqueous solubility compared to methylsulfonyl analogs (e.g., 39).
- The azetidine ring’s small size may reduce metabolic degradation compared to piperidine (42) or thiopyran (41) systems.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide?
The synthesis involves multi-step reactions starting with the formation of the triazolopyridazine core, followed by functionalization of the azetidine and morpholine sulfonamide groups. Key steps include:
- Cyclization : Using reagents like hydrazine derivatives under reflux conditions in solvents such as ethanol or dichloromethane to form the triazole ring .
- Coupling reactions : Amide bond formation between intermediates (e.g., azetidine and sulfonamide groups) via carbodiimide-mediated coupling .
- Purification : Column chromatography or recrystallization to isolate high-purity intermediates . Reaction conditions (temperature, solvent polarity, and catalyst choice) are optimized to minimize side products .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Critical techniques include:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : To assess purity (>95% typically required for biological testing) .
- X-ray crystallography (if applicable): For unambiguous structural determination of crystalline derivatives .
Q. What are the hypothesized biological targets for this compound based on structural analogs?
Similar triazolopyridazine sulfonamides target:
- Kinases : Inhibition of ATP-binding pockets due to the triazole’s nitrogen-rich structure .
- G-protein-coupled receptors (GPCRs) : Modulation via sulfonamide interactions with extracellular domains .
- Enzymes (e.g., proteases or phosphatases): Competitive inhibition via morpholine sulfonamide binding .
Q. How are solubility and stability profiles determined under physiological conditions?
Methodologies include:
- Solubility assays : Shake-flask method in buffers (pH 1.2–7.4) with quantification via UV-Vis spectroscopy .
- Stability studies : Incubation in simulated gastric fluid (SGF) or human liver microsomes, followed by LC-MS analysis to track degradation .
Advanced Research Questions
Q. How can discrepancies in reported biological activity values across studies be systematically addressed?
Strategies involve:
- Standardized assays : Repeating activity tests (e.g., IC50 measurements) under uniform conditions (e.g., ATP concentration for kinase assays) .
- Batch analysis : Comparing purity and stereochemical consistency across synthetic batches using chiral HPLC .
- Meta-analysis : Statistical evaluation of published data to identify outliers linked to variable protocols (e.g., cell line differences) .
Q. What computational approaches are used to predict binding modes and optimize target affinity?
Advanced methods include:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites .
- Molecular dynamics (MD) simulations : All-atom MD runs (100+ ns) to assess binding stability and conformational changes .
- QSAR modeling : Building regression models using substituent electronic parameters (e.g., Hammett constants) to guide synthetic modifications .
Q. How are structure-activity relationship (SAR) studies designed to improve pharmacokinetic properties?
SAR strategies focus on:
- Lipophilicity adjustments : Introducing polar groups (e.g., hydroxyl or carboxyl) to enhance solubility without compromising target binding .
- Metabolic stability : In vitro microsomal assays to identify metabolic hotspots (e.g., morpholine ring oxidation) followed by fluorination or deuteration .
- Permeability optimization : Parallel artificial membrane permeability assay (PAMPA) to balance blood-brain barrier penetration and efflux .
Q. What experimental techniques elucidate the compound’s mechanism of action at the molecular level?
Key approaches include:
- Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics (ka/kd) to purified target proteins .
- Cryo-EM/X-ray crystallography : Resolving ligand-protein complexes to identify critical hydrogen bonds or hydrophobic interactions .
- Phosphoproteomics : LC-MS/MS to map downstream signaling pathway alterations in treated cell lines .
Q. How are metabolic pathways and toxicity profiles characterized during preclinical development?
Methods involve:
- In vitro assays : Cytochrome P450 inhibition screening and Ames test for mutagenicity .
- In vivo studies : Rodent pharmacokinetics (PK) to track bioavailability, tissue distribution, and clearance rates .
- Metabolite identification : High-resolution LC-MS/MS to detect phase I/II metabolites in plasma and urine .
Data Contradiction Analysis
Q. How should researchers address conflicting data on enzyme inhibition potency in published studies?
- Replicate experiments : Use identical enzyme sources (e.g., recombinant vs. native proteins) and buffer conditions .
- Control for assay interference : Test for compound aggregation or fluorescence quenching using detergent-based controls .
- Cross-validate with orthogonal assays : Compare biochemical IC50 values with cellular activity (e.g., Western blotting for target phosphorylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
